molecular formula C23H22N4O3S B2563232 methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 1172397-05-5

methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2563232
CAS No.: 1172397-05-5
M. Wt: 434.51
InChI Key: DJIRIZJRKRYOAA-UHFFFAOYSA-N
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Description

Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Mechanism of Action

The mode of action of such compounds typically involves interaction with a specific biological target, such as an enzyme or receptor, leading to modulation of its activity. This can result in changes in biochemical pathways and cellular processes, ultimately leading to the observed pharmacological effects .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic efficacy. Factors such as the compound’s lipophilicity, molecular size, and chemical stability can influence its ADME properties .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with its target, and its pharmacokinetics .

Properties

IUPAC Name

methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)-(2-pyrazol-1-ylethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15-13-16(2)20-19(14-15)31-23(25-20)27(12-11-26-10-4-9-24-26)21(28)17-5-7-18(8-6-17)22(29)30-3/h4-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIRIZJRKRYOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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